

3-Amino-4-methoxy-4-oxobutanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555582

[Get Quote](#)

Technical Guide: 3-Amino-4-methoxy-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methoxy-4-oxobutanoic acid, an ester derivative of the non-essential amino acid L-aspartic acid, serves as a critical building block in synthetic organic chemistry and pharmaceutical development. Its structural utility is most pronounced in the field of peptide synthesis, where it functions as a versatile precursor for the incorporation of aspartic acid residues into peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical and Physical Properties

3-Amino-4-methoxy-4-oxobutanoic acid exists in different stereoisomeric forms, with the (3S) enantiomer being the most common in biochemical contexts. The racemic mixture and the (3R) enantiomer are also commercially available. The core physicochemical properties are summarized below.

Property	(3S)-3-Amino-4-methoxy-4-oxobutanoic acid	(3R)-3-Amino-4-methoxy-4-oxobutanoic acid	3-Amino-4-methoxy-4-oxobutanoic acid (Racemic)
CAS Number	17812-32-7[1]	65414-78-0	65414-77-9
Molecular Formula	C ₅ H ₉ NO ₄	C ₅ H ₉ NO ₄	C ₅ H ₉ NO ₄
Molecular Weight	147.13 g/mol	147.13 g/mol	147.13 g/mol
Appearance	White or off-white powder[1]	Not specified	Not specified
Melting Point	186°C	Not specified	Not specified
Density	1.299 g/cm ³	Not specified	Not specified
Storage Temperature	2-8°C	Not specified	Room Temperature

Synthesis Protocols

The synthesis of **3-Amino-4-methoxy-4-oxobutanoic acid**, often in its hydrochloride salt form for improved stability and handling, typically starts from L-aspartic acid.

Protocol 1: Synthesis of L-Aspartic Acid β -Methyl Ester Hydrochloride

This protocol describes the esterification of L-aspartic acid to yield the β -methyl ester hydrochloride.

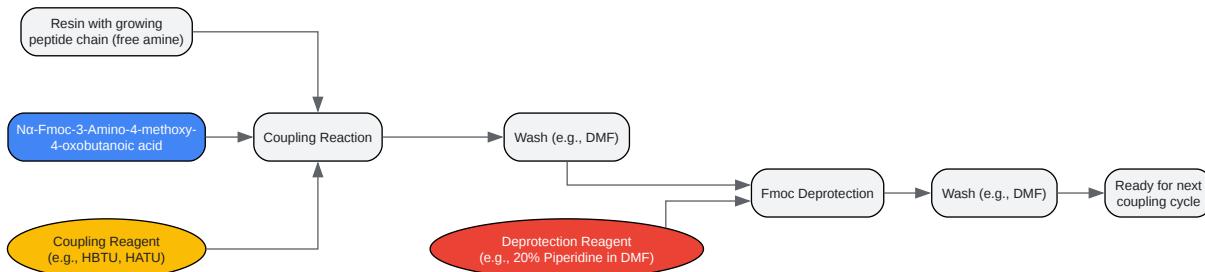
Materials:

- L-Aspartic acid
- Methanol (MeOH)
- Thionyl chloride (SOCl₂)
- Absolute ether

Procedure:

- Cool 27 mL of methanol to -10°C.
- Slowly add 3.86 mL of thionyl chloride to the cooled methanol, followed by the addition of 5 g of L-aspartic acid.
- Allow the mixture to warm to room temperature, at which point a clear solution should form.
- After letting the solution stand for 25 minutes at room temperature, add 75 mL of absolute ether.
- Cool and shake the mixture to induce crystallization of the hydrochloride salt of L-aspartic acid β -methyl ester as colorless needles.
- Filter the crystals immediately and wash them carefully with absolute ether.

This crude product can often be used in subsequent steps without further purification.


Application in Peptide Synthesis

3-Amino-4-methoxy-4-oxobutanoic acid is a key reagent in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It allows for the introduction of an aspartic acid residue with a protected β -carboxyl group, preventing unwanted side reactions.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of N^{α} -protected amino acids, such as Fmoc- or Boc-derivatives, is essential. **3-Amino-4-methoxy-4-oxobutanoic acid**, with its free amino group and protected carboxyl group, can be N^{α} -protected and then used in the coupling steps.

The workflow for incorporating an amino acid derivative like this into a peptide chain using Fmoc chemistry is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for incorporating an amino acid in SPPS.

Experimental Considerations for Peptide Coupling

- Protecting Groups: For use in Fmoc-based SPPS, the amino group of **3-amino-4-methoxy-4-oxobutanoic acid** is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.^[2] This protecting group is stable under coupling conditions but can be readily removed with a mild base like piperidine to expose the amine for the next coupling step.
- Coupling Reagents: The coupling of the Nα-protected amino acid to the free amine of the resin-bound peptide is facilitated by activating agents. Common coupling reagents include carbodiimides (like DCC or DIC) often used with additives (like HOEt or HOAt), or uronium/phosphonium salts such as HBTU, HATU, or PyBOP.^[3] These reagents convert the carboxylic acid of the incoming amino acid into a more reactive species, promoting efficient amide bond formation.
- Aspartimide Formation: A known side reaction during the synthesis of peptides containing aspartic acid is the formation of aspartimide. This can occur, particularly in Fmoc-SPPS, when the deprotection of the Fmoc group is carried out under basic conditions. The formation of this cyclic imide can lead to racemization and the formation of β-peptides. The use of sterically hindered ester protecting groups on the β-carboxyl group of aspartic acid can help to minimize this side reaction.

Biological Relevance

While **3-amino-4-methoxy-4-oxobutanoic acid** itself is primarily a synthetic intermediate, its parent molecule, L-aspartic acid, is a proteinogenic amino acid with significant biological roles. L-aspartate, the conjugate base of L-aspartic acid, is an excitatory neurotransmitter in the central nervous system.^[1] Derivatives of aspartic acid are therefore of interest in neuroscience and drug discovery for their potential to interact with glutamate receptors and other neuronal targets.

Safety and Handling

GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment. It should be stored in a cool, dry, and well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3S)-3-amino-4-methoxy-4-oxobutanoic acid manufacturer/supplier, CasNo.17812-32-7 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Amino-4-methoxy-4-oxobutanoic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555582#3-amino-4-methoxy-4-oxobutanoic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com